![molecular formula C7H9LiO3 B2716764 Lithium;2-oxaspiro[3.3]heptane-6-carboxylate CAS No. 2375260-05-0](/img/structure/B2716764.png)
Lithium;2-oxaspiro[3.3]heptane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Lithium;2-oxaspiro[3.3]heptane-6-carboxylate” is a chemical compound with the CAS Number: 2375260-05-0 . It has a molecular weight of 148.09 . The compound is a lithium salt and its IUPAC name is lithium 2-oxaspiro [3.3]heptane-6-carboxylate . It is typically stored at a temperature of 4 degrees Celsius . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI code for “Lithium;2-oxaspiro[3.3]heptane-6-carboxylate” is 1S/C7H10O3.Li/c8-6(9)5-1-7(2-5)3-10-4-7;/h5H,1-4H2,(H,8,9);/q;+1/p-1 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
“Lithium;2-oxaspiro[3.3]heptane-6-carboxylate” is a lithium salt that appears as a powder . It has a molecular weight of 148.09 . The compound is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters, which share structural similarities with Lithium;2-oxaspiro[3.3]heptane-6-carboxylate, have been synthesized through reactions involving nitrones and dimethyl 3-methylidenecyclopropane-1,2-dicarboxylate. These compounds, when reduced with lithium tetrahydridoaluminate, yield bis(hydroxymethyl)cyclopropanes. Alkaline hydrolysis of these compounds produces substituted cyclopropane-1,2-dicarboxylic acids while maintaining the integrity of the spiro fragment (Molchanov & Tran, 2012). Another study synthesized a methionine analogue by amination of the lithium enolate of methyl 6-endo-(methylthio)bicyclo[2.2.1] heptane-2-endo-carboxylate, demonstrating the compound's potential for electrochemical applications and as a structural analog for biological studies (Glass et al., 1990).
Neuroprotective and Neuroregenerative Research
Lithium compounds, including Lithium;2-oxaspiro[3.3]heptane-6-carboxylate, have been researched for their neuroprotective and neuroregenerative properties. Lithium's inhibition of glycogen synthase kinase 3 (GSK3) is linked to the regulation of circadian rhythms, hinting at potential applications in treating disorders like bipolar disorder and Alzheimer's disease. Specifically, lithium treatment leads to rapid proteasomal degradation of Rev-erbα, a negative component of the circadian clock, indicating its critical role in peripheral clock regulation and lithium therapy (Yin et al., 2006). Additionally, LISPRO, a lithium-based compound, demonstrates enhanced safety and efficacy in reducing β-amyloid plaques and tau phosphorylation in Alzheimer's disease models, suggesting its potential as a superior lithium form for disease modification (Habib et al., 2017).
Mechanistic Insights into Lithium's Action
Research on lithium's mechanism of action has revealed its competitive inhibition with Mg2+ in metalloproteins, providing insights into its therapeutic effects in bipolar disorder and its potential in treating neurodegenerative diseases. This competition depends on the net charge of the metal complex and the relative solvent exposure of the metal cavity, suggesting why lithium selectively affects certain enzymes without impacting essential Mg2+ enzymes in cells (Dudev & Lim, 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
lithium;2-oxaspiro[3.3]heptane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3.Li/c8-6(9)5-1-7(2-5)3-10-4-7;/h5H,1-4H2,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEITJVDWOKFQW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C(CC12COC2)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9LiO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;2-oxaspiro[3.3]heptane-6-carboxylate | |
CAS RN |
2375260-05-0 |
Source
|
Record name | lithium 2-oxaspiro[3.3]heptane-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.